molecular formula C22H17N5O2 B403327 4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE

4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE

Cat. No.: B403327
M. Wt: 383.4g/mol
InChI Key: ATSUVENOLUQPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[N’-(5-Oxo-1,3-diphenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino]-benzamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a pyrazole ring, a hydrazone linkage, and a benzamide moiety. The presence of these functional groups endows the compound with a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C22H17N5O2

Molecular Weight

383.4g/mol

IUPAC Name

4-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)diazenyl]benzamide

InChI

InChI=1S/C22H17N5O2/c23-21(28)16-11-13-17(14-12-16)24-25-20-19(15-7-3-1-4-8-15)26-27(22(20)29)18-9-5-2-6-10-18/h1-14,26H,(H2,23,28)

InChI Key

ATSUVENOLUQPBS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N’-(5-Oxo-1,3-diphenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino]-benzamide typically involves the condensation of 5-oxo-1,3-diphenyl-1,5-dihydro-pyrazole-4-carbaldehyde with 4-hydrazinobenzamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[N’-(5-Oxo-1,3-diphenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino]-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole ring, while reduction could produce hydrazine derivatives.

Scientific Research Applications

4-[N’-(5-Oxo-1,3-diphenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino]-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[N’-(5-Oxo-1,3-diphenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino]-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Shares the pyrazole ring structure.

    4-Hydrazinobenzamide: Contains the hydrazine and benzamide moieties.

Uniqueness

4-[N’-(5-Oxo-1,3-diphenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino]-benzamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties

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